3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a bromine atom at position 3, a 4-methylphenyl substituent at position 1, and a carboxylic acid group at position 3. Pyrazoline scaffolds are widely studied for their pharmacological and agrochemical applications, including insecticidal, herbicidal, and antifungal activities . For example, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a key intermediate in synthesizing chlorantraniliprole, a commercial insecticide . The methylphenyl substituent in the target compound may enhance lipophilicity and metabolic stability compared to halogenated aryl groups .
Properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBPGOEFAXPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination via Substitution of 3-Substituted Sulfonyloxy Pyrazole Carboxylates with Inorganic Bromide Salts
A key environmentally friendly method involves the substitution of a 3-substituted sulfonyloxy pyrazole carboxylate with inorganic bromide salts such as sodium bromide, magnesium bromide, calcium bromide, zinc bromide, or copper bromide.
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- Organic solvents: Toluene, tetrahydrofuran, xylene, chlorobenzene, methyl ethyl ketone, acetonitrile, or N,N-dimethylformamide.
- Temperature: 40-90 °C.
- Reaction time: 2-12 hours.
- Molar ratio of brominating reagent: 1-1.5 equivalents relative to the sulfonyloxy pyrazole ester.
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- Avoids use of tribromophosphine oxide or pentabrominated phosphine, which generate phosphorus-containing wastewater.
- Safer and easier operation compared to hydrogen bromide gas.
- Cost-effective and suitable for industrial scale-up.
- High yields (typically above 90%).
| Parameter | Details |
|---|---|
| Brominating agent | Sodium bromide (NaBr) |
| Solvent | Toluene |
| Temperature | 90 °C |
| Time | 4 hours |
| Yield | 95.9% |
| Product purity | 98.1% (external standard quantitative analysis) |
Bromination Using Hydrogen Bromide (HBr) Gas or Acetic Acid Solution
- Hydrogen bromide gas can be used as a brominating reagent in solvents like dibromomethane to achieve high yields of 3-bromo-pyrazole esters.
- Acetic acid solution of hydrogen bromide can also be used but typically results in lower yields (less than 10% compared to HBr gas).
- This method is less preferred industrially due to handling difficulties and lower safety profile.
Preparation via Sulfonylation Followed by Bromination
- The pyrazole carboxylate is first converted to a 3-substituted sulfonyloxy derivative using sulfonyl chlorides such as p-toluenesulfonyl chloride or benzenesulfonyl chloride in the presence of a base like triethylamine.
This intermediate is then reacted with brominating agents to substitute the sulfonyloxy group with bromine.
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- Sulfonylation at 0 °C in dichloromethane with triethylamine.
- Bromination with inorganic bromide salts or phosphorus oxybromide.
- Reaction mixture worked up by washing and filtration.
This two-step method allows for controlled introduction of bromine at the 3-position with good yields and purity.
Continuous Reaction Method Using Phosphorus Oxybromide
A continuous reaction process involves:
- Step 1: Reaction of maleic acid diester with hydrazinopyridine derivative in alkaline solution to form a 3-hydroxy pyrazole carboxylate sodium salt.
- Step 2: Reaction of this sodium salt with phosphorus oxybromide to form the 3-bromo pyrazole carboxylate.
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- Omits use of acetic acid and sodium bicarbonate.
- Prevents hydrolysis by-products.
- Simplifies operation.
- Improves yield.
- Reduces wastewater generation.
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- Temperature: 80-90 °C.
- Reaction time: Approximately 80 minutes.
- Use of acetonitrile as solvent.
This method is suitable for preparing various bromopyrazole derivatives with different substituents, including 4-methylphenyl groups.
Comparative Summary Table of Preparation Methods
| Method | Brominating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Environmental & Operational Notes |
|---|---|---|---|---|---|---|
| Substitution of sulfonyloxy pyrazole esters with inorganic bromide salts | NaBr, MgBr2, CaBr2, ZnBr2, CuBr2 | Toluene, THF, xylene, DMF, MEK | 40-90 | 2-12 hours | >90 | Low cost, safer, less waste, industrially scalable |
| Bromination with Hydrogen Bromide gas | HBr gas | Dibromomethane | Ambient to 90 | Variable | High | High yield but handling and safety concerns |
| Sulfonylation then bromination | p-Toluenesulfonyl chloride + NaBr | Dichloromethane | 0 to RT | Overnight | Good | Two-step process, controlled substitution |
| Continuous reaction with phosphorus oxybromide | Phosphorus oxybromide | Acetonitrile | 80-90 | ~80 minutes | Improved | Simplified operation, reduced by-products, continuous flow |
Research Findings and Industrial Implications
- The substitution method using inorganic bromide salts is preferred for industrial applications due to cost-effectiveness, environmental friendliness, and operational safety.
- Avoiding phosphorus-containing reagents reduces hazardous waste.
- Continuous flow methods enhance scalability and process control.
- The choice of solvent significantly affects reaction efficiency and product purity.
- Reaction temperature and time must be optimized for maximum yield without decomposition.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution, enabling diverse functionalization:
| Reaction Type | Reagents/Conditions | Product | Key Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C | 3-Aryl-substituted pyrazole derivative | High regioselectivity due to Br’s position. |
| Nucleophilic Aromatic Substitution | Amines (e.g., NH₃), Cu catalyst, 100°C | 3-Amino-pyrazole derivative | Bromine replaced with -NH₂ group. |
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Mechanistic Insight : Palladium-catalyzed cross-coupling proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination.
Esterification and Amidation
The carboxylic acid group participates in condensation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 18h | Ethyl ester | ~75% |
| Amide Formation | DCC, HOBt, R-NH₂ (e.g., aniline), DCM, rt | Pyrazole-5-carboxamide | 60–85% |
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Applications : Ester derivatives are intermediates for prodrug design, while amides enhance bioavailability in medicinal chemistry .
Decarboxylation
Thermal or acidic conditions remove the carboxylic acid group:
| Conditions | Product | Notes |
|---|---|---|
| Heating at 150°C, vacuum | 3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Loss of CO₂ generates a simpler bromopyrazole. |
| H₂SO₄ (cat.), Δ | Same as above | Acid-catalyzed pathway . |
Oxidation and Reduction
The dihydropyrazole ring can undergo redox transformations:
Coordination Chemistry
The pyrazole nitrogen and carboxylic acid act as ligands for metal ions:
Functionalization via Radical Pathways
Bromine participates in radical-mediated reactions:
| Reaction Type | Initiator/Reagents | Product | Notes |
|---|---|---|---|
| Trifluoromethylation | CF₃SiMe₃, CuI, DMF, Δ | 3-CF₃-substituted derivative | Forms CF₃ via radical coupling. |
Key Reaction Trends
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Bromine Reactivity : Position 3 Br is highly electrophilic, favoring Pd-mediated cross-couplings.
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Carboxylic Acid Utility : Enables ester/amide synthesis or decarboxylation for structural simplification .
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Biological Relevance : Derivatives show inhibitory activity against carbonic anhydrases, suggesting pharmacological potential .
For synthetic protocols, refer to patents and journals detailing pyrazole functionalization . Experimental data for exact yields and conditions require consultation with primary literature.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
- A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
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Anti-inflammatory Effects
- Pyrazole compounds have been investigated for their anti-inflammatory properties. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines, thus providing relief in conditions such as arthritis and other inflammatory diseases.
- A case study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models of arthritis .
-
Antimicrobial Activity
- The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains.
- A comparative study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Synthetic Applications
-
Building Block in Organic Synthesis
- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.
- A notable application includes its use in synthesizing novel pyrazole-based ligands for coordination chemistry .
- Pharmaceutical Intermediates
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The table below compares substituents and bioactivities of related pyrazoline-carboxylic acid derivatives:
Key Observations :
- Halogenated Aryl Groups : Bromine or chlorine at position 3 or on the aryl ring enhances bioactivity via hydrophobic interactions and electron-withdrawing effects. For example, the 3-bromo substituent in chlorantraniliprole intermediates improves insecticidal target binding .
- Carbamothioyl Modifications : Thioamide groups (e.g., –SC(NH2)2) in ’s compound enhance antimicrobial activity due to sulfur’s nucleophilic reactivity .
- Methylphenyl vs.
Thermal Stability and Decomposition Kinetics
Thermal stability is critical for agrochemical formulations. Studies on 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (a dichloropyridinyl analog) reveal:
- SADT (Self-Accelerating Decomposition Temperature) : 98°C .
- Activation Energy (Ea) : 112.5 kJ/mol, indicating moderate thermal stability .
- Comparison : The target compound’s 4-methylphenyl group may reduce thermal stability relative to halogenated aryl analogs due to lower electron-withdrawing capacity.
Biological Activity
3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with notable biological activities. Its unique structure, featuring a bromine atom and a methyl group on the phenyl ring, contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- IUPAC Name: this compound
- Molecular Formula: C11H11BrN2O2
- Molecular Weight: 283.12 g/mol
- CAS Number: 1384428-61-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with a pyrazole scaffold can inhibit various cancer cell lines and exhibit anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. This compound has been shown to inhibit the proliferation of several cancer cell types:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell growth |
| Breast Cancer | MDA-MB-231 | Significant antiproliferative effect |
| Liver Cancer | HepG2 | Induction of apoptosis |
| Colorectal Cancer | HT29 | Growth inhibition |
The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its potential use as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study focused on the antiproliferative effects of various pyrazole derivatives found that this compound significantly reduced cell viability in MDA-MB-231 and HepG2 cells, showcasing its potential as an anticancer drug .
- Anti-inflammatory Effects in Animal Models : Experimental evaluations using carrageenan-induced paw edema models demonstrated that the compound effectively reduced inflammation in vivo, supporting its application in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the bromine atom enhances the electron-withdrawing capacity of the molecule, which may increase binding affinity to target receptors. The methyl group on the phenyl ring also plays a role in modulating biological activity by influencing lipophilicity and steric hindrance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by bromination. For example, cyclization using Vilsmeier–Haack conditions (POCl₃/DMF) at 120°C generates the pyrazole core, with bromination achieved via NBS or Br₂ in acetic acid . Yield optimization requires precise control of reaction time (12–24 hr) and stoichiometric ratios (e.g., 1:1.2 hydrazine:ketone). Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
Q. How is the structural characterization of this compound performed, and what crystallographic parameters are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:
- Unit cell dimensions : Triclinic system (e.g., , , ) with angles , , .
- Torsion angles : Dihedral angles between the pyrazole ring and substituents (e.g., 4-methylphenyl group) affect molecular packing and stability .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O, C–H···Br) stabilize the crystal lattice .
Q. What spectroscopic techniques are used to confirm the compound’s purity and functional groups?
- Methodological Answer :
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the carboxylic acid C=O stretch; N–H stretches appear at 3200–3400 cm⁻¹ .
- ¹H/¹³C NMR : Chemical shifts at δ 2.35 ppm (singlet, CH₃ group) and δ 150–160 ppm (pyrazole C-Br) validate substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 325 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at position 3 is susceptible to nucleophilic attack (e.g., SNAr). Electron-withdrawing groups (e.g., -COOH) activate the pyrazole ring, accelerating substitution. Computational studies (DFT) show that the LUMO density at C-3 increases by 15% when the 4-methylphenyl group is electron-donating, reducing activation energy for reactions with amines or thiols . Kinetic studies in DMF at 60°C reveal a second-order rate constant () for reactions with piperidine .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in antimicrobial or antitubulin activity (e.g., IC₅₀ variations) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hr) .
- Dose-response normalization : Activity comparisons using Hill coefficients () instead of absolute IC₅₀ values .
- Structural analogs : Testing derivatives (e.g., 3-nitro or 3-cyano substitutions) to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets like σ receptors or carbonic anhydrase?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : The pyrazole core binds to σ₁ receptor hydrophobic pockets (ΔG = −9.2 kcal/mol), with the 4-methylphenyl group occupying a sub-pocket lined by Leu95 and Tyr103 .
- MD simulations (GROMACS) : The carboxylic acid moiety forms stable hydrogen bonds with carbonic anhydrase II (hCA II) active-site Zn²⁺ (RMSD < 2.0 Å over 100 ns) .
- QSAR models : LogP values >2.5 correlate with enhanced blood-brain barrier permeability for CNS targets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the C-5 chiral center occurs under high-temperature or acidic conditions. Solutions include:
- Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid catalysts to achieve >90% ee .
- Low-temperature protocols : Reactions at −20°C in THF reduce epimerization .
- HPLC purification : Chiral columns (e.g., Chiralpak IA) with hexane:IPA (80:20) resolve enantiomers .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
